molecular formula C9H11Cl2NO B13560643 2-Amino-2-(2,4-dichlorophenyl)propan-1-ol

2-Amino-2-(2,4-dichlorophenyl)propan-1-ol

Cat. No.: B13560643
M. Wt: 220.09 g/mol
InChI Key: ZCLUUTUQVDJMNN-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-dichlorophenyl)propan-1-ol ( 1184816-26-9) is a chiral organic compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.10 g/mol . This beta-amino alcohol derivative features a dichlorophenyl ring, a structure often associated with significant pharmacological interest and potential as a key synthetic intermediate for the development of bioactive molecules. Researchers value this compound for exploring structure-activity relationships and developing novel ligands or probes. The compound is offered with high purity, and it is essential for researchers to handle it in accordance with all applicable laboratory safety standards . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. For researchers requiring specific quantities, the compound is available from various suppliers, though stock and pricing should be verified at the time of inquiry .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

2-amino-2-(2,4-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c1-9(12,5-13)7-3-2-6(10)4-8(7)11/h2-4,13H,5,12H2,1H3

InChI Key

ZCLUUTUQVDJMNN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=C(C=C(C=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Arylation and Amination Route via Methacrylic Acid Derivatives

This method is based on arylation of methacrylic acid with diazonium salts followed by amination and reduction steps.

Process Summary:

  • Step 1: Arylation

    • Reactants: Methacrylic acid and in situ generated diazonium chloride of 2,4-dichloroaniline.
    • Catalyst: Cuprous chloride (0.02 mol per mol of methacrylic acid).
    • Outcome: Formation of 2-chloro-3-(2,4-dichlorophenyl)-2-methylpropionic acid.
  • Step 2: Amination

    • Reactants: Arylated acid and amine (e.g., dimethylamine).
    • Conditions: Heating under pressure at 40 °C for 15–20 hours in acetonitrile with base (e.g., sodium hydroxide).
    • Outcome: Amino acid intermediate with amino substituent at the 2-position.
  • Step 3: Esterification and Methylation

    • Reactants: Amino acid intermediate.
    • Reagents: Dimethyl sulfate for esterification; formaldehyde and formic acid for methylation when necessary.
    • Outcome: Amino ester derivative suitable for reduction.
  • Step 4: Reduction

    • Reagent: Lithium aluminium hydride tetrahydrofuran complex.
    • Solvent: Toluene.
    • Outcome: Target compound 2-amino-2-(2,4-dichlorophenyl)propan-1-ol.

Advantages:

  • This method allows for selective introduction of the amino group.
  • The use of lithium aluminium hydride reduction is effective for converting esters to alcohols.

Challenges:

  • Strong reducing conditions can cause side reactions such as dehalogenation, leading to impurities.
  • Requires careful control to minimize toxic by-products.

Reference: Patent AU728636B2 provides a detailed process and conditions for this synthesis.

Epoxide Ring Opening and Alkylation Strategies

Another approach involves the synthesis of epoxide intermediates followed by nucleophilic ring opening with amines.

Process Summary:

  • Step 1: Preparation of Epoxide Intermediate

    • Starting from 2,4-dichlorophenyl ketones or related precursors.
    • Epoxidation using peracids or other oxidants.
  • Step 2: Nucleophilic Ring Opening

    • Amines such as ammonia or primary/secondary amines attack the epoxide ring.
    • Conditions typically involve mild heating in solvents like DMSO or ethanol.
  • Step 3: Purification

    • Extraction with ethyl acetate.
    • Washing with water and brine solutions.
    • Drying and crystallization to obtain pure product.

Advantages:

  • Avoids harsh reduction steps.
  • Potentially higher selectivity for the amino alcohol product.

Challenges:

  • Requires preparation of epoxide intermediates which may be unstable.
  • Control of regioselectivity in ring opening is critical.

Reference: While this method is more general, related synthetic strategies for structurally similar compounds such as Fingolimod derivatives have been reported.

Process Summary:

  • Synthesis of chloromethyl benzotriazole intermediates.
  • Alkylation of indole derivatives or other nucleophiles.
  • Subsequent transformations to yield amino alcohol derivatives.

Relevance:

  • Shows alternative alkylation techniques that could be adapted for the target compound.
  • Highlights the use of mild reaction conditions and microwave activation to improve yields.

Reference: Detailed in a medicinal chemistry study focusing on antifungal agents, providing synthetic routes for related amino alcohols.

Comparative Data Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Challenges
Arylation + Amination + Reduction Arylation → Amination → Esterification → Reduction Diazonium salt, CuCl, dimethylamine, LiAlH4, toluene Selective amino introduction; scalable Harsh reduction; side reactions
Epoxide Ring Opening Epoxidation → Nucleophilic ring opening Peracids, amines, DMSO/ethanol Mild conditions; selective Epoxide stability; regioselectivity
Benzotriazole Alkylation Chloromethyl benzotriazole synthesis → Alkylation Thionyl chloride, benzotriazole, indole Mild conditions; improved yields Indirect method; more steps

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2,4-dichlorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-Amino-2-(2,4-dichlorophenyl)propan-1-ol with analogs differing in halogen substitution, chain length, or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound 98919-13-2 C₉H₁₀Cl₂NO 220.09 (calc.) Not reported 2,4-dichlorophenyl, propan-1-ol backbone
2-Amino-2-(2,4-dichlorophenyl)ethanol 1184839-78-8 C₈H₈Cl₂NO 206.06 (calc.) Not reported Ethanol backbone; shorter carbon chain
2-Amino-1-(2,3-dichlorophenyl)propan-1-ol Not reported C₉H₁₀Cl₂NO 220.09 (calc.) Not reported 2,3-dichlorophenyl substitution
2-Amino-1-(4-chlorophenyl)propan-1-ol 57908-21-1 C₉H₁₃Cl₂NO 222.11 244–245 Single 4-chlorophenyl group
2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol 1323966-28-4 C₉H₁₁ClFNO 223.65 Not reported Fluorine substitution at 6-position

Key Observations :

  • Halogen Substitution :
    • 2,4-Dichloro vs. 2,3-Dichloro : The meta (2,4) vs. ortho (2,3) chlorine arrangement affects steric and electronic properties. Meta substitution may enhance resonance stabilization .
    • Fluorine Introduction : The 2-chloro-6-fluorophenyl analog (1323966-28-4) introduces electronegative fluorine, which may improve metabolic stability or hydrogen-bonding interactions .
  • Melting Points: The high melting point (244–245°C) of 2-Amino-1-(4-chlorophenyl)propan-1-ol suggests strong intermolecular hydrogen bonding, a trend likely shared by other amino alcohols in this class .

Biological Activity

2-Amino-2-(2,4-dichlorophenyl)propan-1-ol is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10_{10}H12_{12}Cl2_{2}N1_{1}O1_{1} and a molecular weight of approximately 220.09 g/mol. Its structure includes:

  • Amino Group (-NH2_2) : Facilitates hydrogen bonding with biological macromolecules.
  • Hydroxyl Group (-OH) : Enhances reactivity and solubility.
  • Dichlorophenyl Moiety : Increases lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzaldehyde with a chiral amine. Common solvents include tetrahydrofuran or ethanol, often using catalysts to improve yield. The product is then purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and hydroxyl groups enable the formation of hydrogen bonds, which can modulate enzyme activity or receptor signaling pathways. The presence of chlorine atoms enhances binding affinity and specificity for certain targets, potentially leading to therapeutic effects such as:

  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines.
  • Analgesic Effects : It may interact with pain pathways to reduce discomfort.
  • Antitumor Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines.

Biological Activity Data

Research has indicated various biological activities associated with this compound. Below is a summary table highlighting key findings from relevant studies:

Activity TypeCell Line / ModelConcentrationEffect ObservedReference
AnticancerA549 (lung cancer)100 µMNo significant activity
AnticancerCaco-2 (colorectal cancer)100 µMViability decreased by 39.8%
Anti-inflammatoryIn vitro modelsVariesInhibition of cytokine release
AnalgesicPain modelsVariesReduction in pain response

Case Studies

  • Anticancer Activity : In studies assessing the anticancer effects on A549 and Caco-2 cells, it was found that while A549 cells showed no significant response, Caco-2 cells exhibited a notable reduction in viability when treated with the compound. This suggests selective efficacy that warrants further investigation into specific molecular targets within colorectal cancer pathways.
  • Anti-inflammatory Mechanism : A study exploring the anti-inflammatory properties indicated that this compound could inhibit the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for 2-Amino-2-(2,4-dichlorophenyl)propan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution of a 2,4-dichlorophenyl precursor with an amino alcohol derivative. Key steps include:

  • Precursor activation : Using 2,4-dichlorobenzyl halides or ketones as starting materials (e.g., 2,4-dichlorobenzaldehyde) .
  • Amination : Reacting with ammonia or amine derivatives under controlled pH (8–10) and temperature (60–80°C) to minimize side reactions .
  • Purification : Crystallization or column chromatography to isolate the hydrochloride salt for enhanced stability . Continuous flow reactors are recommended for scalability, improving reaction homogeneity and reducing byproducts .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify proton environments (e.g., hydroxyl at δ 4.5–5.0 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry : ESI-MS for molecular ion detection (e.g., [M+H]+^+ at m/z 256.55 for the hydrochloride salt) .
  • X-ray crystallography : Resolves stereochemistry, particularly for chiral centers at C2 and C3 . Purity (>98%) is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) impact biological activity, and what methods separate them?

The compound’s chiral center at C2 influences receptor binding. For example:

  • (S)-enantiomer : Shows higher affinity for β2 adrenergic receptors due to optimal hydrogen bonding with Gln215 .
  • Separation methods : Chiral HPLC (e.g., using amylose-based columns) or enzymatic resolution with lipases to isolate enantiomers . Studies indicate a 10–15% difference in IC50_{50} values between enantiomers in collagenase inhibition assays .

Q. What molecular targets (e.g., enzymes, receptors) are modulated by this compound, and what mechanistic insights exist?

  • β2 adrenergic receptor : The hydroxyl and amino groups form hydrogen bonds with Gln215 and Tyr201, stabilizing agonist binding and inducing bronchorelaxation .
  • Collagenase inhibition : Chlorine at the 2,4-positions enhances π-π stacking with Tyr201, reducing catalytic activity (IC50_{50} ~6.4–6.5 µM) .
  • Antimicrobial activity : Dichlorophenyl moiety disrupts bacterial membrane integrity via hydrophobic interactions .

Q. How do structural modifications (e.g., chlorine positioning) alter reactivity and bioactivity?

  • 2,4-dichloro vs. 3,5-dichloro : The 2,4-substitution pattern increases steric hindrance, reducing metabolic oxidation but enhancing receptor selectivity .
  • Hydroxyl group substitution : Replacement with methoxy decreases aqueous solubility but improves blood-brain barrier penetration in neuropharmacological studies . Computational docking (e.g., AutoDock Vina) predicts a 20% drop in binding energy when chlorine is moved from 2,4 to 3,5 positions .

Q. How can contradictory data in biological assays (e.g., IC50_{50}50​ variability) be resolved?

Discrepancies often arise from:

  • Assay conditions : Varying pH (7.4 vs. 6.8) alters protonation states of amino/hydroxyl groups, affecting binding .
  • Cell line specificity : β2 receptor density differences in CHO vs. HEK293 cells impact agonist efficacy . Standardization using isogenic cell lines and SPR (surface plasmon resonance) for binding kinetics is recommended .

Q. What computational tools predict the compound’s ADMET properties and guide lead optimization?

  • ADMET prediction : SwissADME for solubility (LogP ~2.1) and CYP450 metabolism profiles .
  • Molecular dynamics (MD) : GROMACS simulations reveal stable binding to collagenase over 100 ns trajectories, validating in vitro data .
  • QSAR models : Highlight the dichlorophenyl group as critical for antimicrobial SAR (pIC50_{50} = 5.2) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure .
  • Storage : Desiccated at 2–8°C in amber vials to prevent hydrolysis .
  • Waste disposal : Neutralization with 10% acetic acid before incineration .

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